molecular formula C20H17ClN4O3 B2428723 N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide CAS No. 2034532-55-1

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide

Cat. No.: B2428723
CAS No.: 2034532-55-1
M. Wt: 396.83
InChI Key: WXLXWTWPHIOVFQ-UHFFFAOYSA-N
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Description

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a chlorinated dipyrido-pyrimidine core

Properties

IUPAC Name

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(26)22-15-5-2-13(3-6-15)19(27)24-9-8-17-16(11-24)20(28)25-10-14(21)4-7-18(25)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLXWTWPHIOVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the dipyrido-pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorination step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The final step involves the acylation of the chlorinated dipyrido-pyrimidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and chlorination steps, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorinated position in the dipyrido-pyrimidine core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide: This compound is unique due to its specific substitution pattern and the presence of the chlorinated dipyrido-pyrimidine core.

    Other Dipyrido-Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as N-(4-(8-bromo-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide, may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide lies in its specific substitution pattern and the presence of the chlorinated dipyrido-pyrimidine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of triazatricyclic compounds and incorporates functional groups that may influence its biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClN4O3C_{20}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 388.83 g/mol. The structure includes a triazatricyclo framework which is significant in determining its reactivity and biological activity.

PropertyValue
Molecular Weight388.83 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors due to its structural characteristics. Potential mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that triazatricyclic compounds can exhibit antimicrobial effects against a range of pathogens.
  • Anticancer Activity : There is emerging evidence that such compounds may interfere with cancer cell proliferation and induce apoptosis.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related triazatricyclic compounds against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones indicating potential as antimicrobial agents.
  • Anticancer Studies : Research involving derivatives of this compound revealed that they could inhibit the growth of several cancer cell lines in vitro, suggesting a possible role in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Key steps include:

  • Formation of the triazatricyclic framework.
  • Introduction of the chloro and carbonyl groups through specific reagents under controlled conditions.
  • Final coupling with the phenyl acetamide moiety.

Q & A

Q. How can researchers design a synthesis protocol for N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[...]phenyl]acetamide?

  • Methodological Answer : A synthesis protocol for structurally similar triazatricyclo derivatives involves refluxing intermediates (e.g., chloroacetyl chloride) with aromatic amines in triethylamine as a solvent and catalyst. Reaction progress is monitored via TLC, followed by purification using recrystallization (petroleum ether) . Key parameters include:
ParameterExample ValuePurpose
Reflux time4 hoursEnsure complete reaction
SolventTriethylamineCatalyze nucleophilic substitution
Purification methodRecrystallization (pet-ether)Remove unreacted impurities

Note: Adjust stoichiometry and reaction time based on substituent reactivity.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on GHS classifications, the compound is hazardous (acute toxicity Category 4, skin/eye irritation Category 2). Researchers must:
  • Use fume hoods and PPE (gloves, goggles, lab coats) .
  • Avoid inhalation/ingestion and store in ventilated areas.
  • Implement emergency protocols for spills (e.g., neutralization with inert adsorbents).
Hazard CategoryPrecautionary Measure
Acute toxicity (oral)Avoid ingestion; use lab-grade PPE
Skin corrosion/irritationWear nitrile gloves
Respiratory irritationUse N95 masks in poorly ventilated areas

Q. Which analytical techniques validate the compound’s purity and structure?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR (1H/13C): Confirm substituent positions and scaffold integrity.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities.
  • TLC : Monitor reaction intermediates .
TechniqueKey MetricsExample Data
NMRδ 7.2–8.1 ppm (aromatic protons)Integration ratios for substituents
HPLC-MSRetention time: 12.5 minm/z = [M+H]+: 478.3

Advanced Research Questions

Q. How to resolve contradictions in reactivity data during synthesis optimization?

  • Methodological Answer : Contradictions (e.g., unexpected byproducts) arise from competing reaction pathways. Use:
  • Computational reaction path searches (e.g., DFT calculations) to identify transition states and side reactions .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to isolate dominant factors.
  • In-situ monitoring (e.g., ReactIR) to capture intermediate species.
ApproachApplication ExampleOutcome
DFT calculationsIdentify carbocation rearrangementsExplain byproduct formation
DoEOptimize solvent polarityMaximize yield (from 45% to 78%)

Q. What computational strategies optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Integrate quantum chemistry (QC) and machine learning (ML):
  • QC : Simulate energy barriers for key steps (e.g., cyclization) .
  • ML : Train models on experimental datasets to predict optimal solvent/catalyst pairs.
  • COMSOL Multiphysics : Model heat/mass transfer in reactors to avoid hotspots .
ParameterComputational ToolOptimization Target
Solvent polarityGaussian (DFT)Minimize activation energy
Catalyst loadingPython (scikit-learn)Balance cost and efficiency

Q. How to analyze degradation products under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Forced degradation (heat, light, pH extremes) followed by LC-MS/MS to identify degradants.
  • Kinetic modeling : Calculate degradation rates (Arrhenius equation) to predict shelf life.
ConditionDegradant IdentifiedMechanism
40°C/75% RH, 4 weeksHydrolysis of acetamide groupBase-catalyzed ester cleavage
UV exposure (254 nm)Photooxidation of triazatricyclo ringRadical-mediated oxidation

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